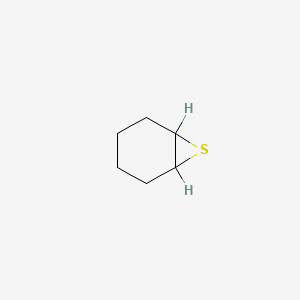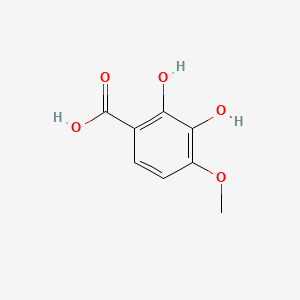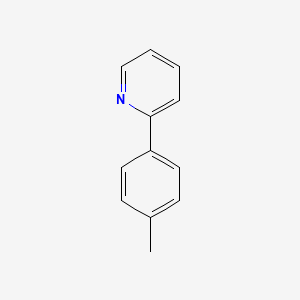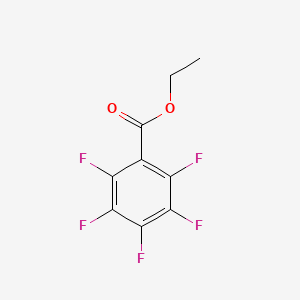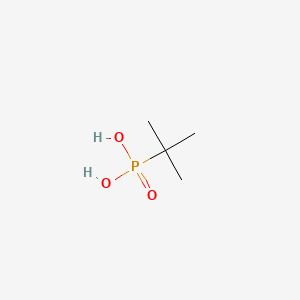
Acide tert-butylphosphonique
Vue d'ensemble
Description
tert-Butylphosphonic acid is a heterocyclic organic compound with the molecular formula C4H11O3P . It has a molecular weight of 138.1 .
Synthesis Analysis
tert-Butylphosphonic acid can be synthesized from dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, and phosphonodiamide . The dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that involves bromotrimethylsilane followed by methanolysis) are considered the best methods to prepare phosphonic acids .
Molecular Structure Analysis
The molecular structure of tert-Butylphosphonic acid has been studied using density functional theory (DFT) simulations . These simulations have shown that tert-Butylphosphonic acid can interact with the TiO2-terminated surface of Barium titanate (BTO) in multiple favorable binding modes .
Chemical Reactions Analysis
tert-Butylphosphonic acid has been found to react with vanadium(III) trichloride in the presence of 1,10-phenanthroline/2,2’-bipyridine as an ancillary ligand in acetonitrile at room temperature to afford two dinuclear dicationic vanadium(IV) complexes . It also reacts with zinc alkyls to form titanium alkoxide phosphonate complexes .
Physical And Chemical Properties Analysis
tert-Butylphosphonic acid has a melting point of 187-189 °C . Its molecular weight is 138.1 and its molecular formula is C4H11O3P .
Applications De Recherche Scientifique
Études d'interaction de surface
L'acide tert-butylphosphonique est utilisé dans des études de simulation DFT pour analyser les interactions de surface, telles que celles avec les surfaces de TiO2, ce qui est crucial pour comprendre et améliorer les propriétés des matériaux .
Études d'auto-association
Les propriétés d'auto-association de l'this compound sont étudiées à l'aide de techniques telles que la spectroscopie RMN à l'état liquide à basse température et les calculs DFT, fournissant des informations sur le comportement et les interactions moléculaires .
Mécanisme D'action
Target of Action
tert-Butylphosphonic acid (t-BuPO3H2) is an organic phosphorus compound . It has been used in the preparation of various complexes, including dinuclear dicationic vanadium (IV) complexes . These complexes are the primary targets of t-BuPO3H2. The role of these complexes can vary depending on the specific application, but they often serve as catalysts in various chemical reactions .
Mode of Action
The mode of action of t-BuPO3H2 involves its interaction with its targets to form new compounds. For example, the reaction of vanadium(III) trichloride with t-BuPO3H2 in the presence of 1,10-phenanthroline/2,2’-bipyridine as an ancillary ligand in acetonitrile at room temperature afforded two dinuclear dicationic vanadium(IV) complexes . This suggests that t-BuPO3H2 can interact with its targets to form stable complexes.
Biochemical Pathways
It’s known that t-bupo3h2 can interact with nucleobases cytosine (cyt) and adenine (aden) to form hydrogen-bonded supramolecular motifs . This suggests that t-BuPO3H2 may have implications in understanding similar interactions in biological systems .
Pharmacokinetics
It’s known that t-bupo3h2 is soluble in water and many organic solvents such as alcohols, ethers, and esters . This solubility can impact the bioavailability of t-BuPO3H2, as it can be easily distributed in various environments.
Result of Action
The result of t-BuPO3H2’s action can vary depending on its specific application. For example, in the preparation of dinuclear dicationic vanadium (IV) complexes, t-BuPO3H2 helps form stable complexes that can serve as catalysts in various chemical reactions . In its interaction with nucleobases, t-BuPO3H2 forms hydrogen-bonded supramolecular motifs, which can have implications in understanding similar interactions in biological systems .
Action Environment
The action of t-BuPO3H2 can be influenced by various environmental factors. For instance, it’s known to be relatively stable under normal temperature conditions, but it may decompose under high temperature or strong oxidizing conditions . Furthermore, the presence of other chemicals, such as nucleobases or vanadium(III) trichloride, can influence the action, efficacy, and stability of t-BuPO3H2 .
Safety and Hazards
Orientations Futures
tert-Butylphosphonic acid has been used in the preparation of dinuclear dicationic vanadium (IV) complexes, borophosphonate cages, hexanuclear copper (II) cages, and soluble molecular copper (II) phosphonates . It has also been used as a model to study the interaction between phosphonates and titania surfaces . Future research may focus on further exploring these applications and developing new synthesis methods.
Propriétés
IUPAC Name |
tert-butylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDSVONAYZTTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871106 | |
| Record name | tert-Butylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
| Record name | t-Butylphosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20769 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4923-84-6 | |
| Record name | 4923-84-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, (1,1-dimethylethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tert-butylphosphonic acid?
A1: Tert-butylphosphonic acid, often denoted as tBuPO3H2, has the molecular formula C4H11O3P and a molecular weight of 138.10 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize tert-butylphosphonic acid?
A2: Various spectroscopic methods are useful for characterizing tert-butylphosphonic acid. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are valuable for identifying and studying the compound in solution. ³¹P NMR is particularly useful for studying phosphorous-containing compounds like tert-butylphosphonic acid [, , , ]. * Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as P=O and P-OH vibrations [, ]. * Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight and analyze fragment ions, providing insights into the compound's structure and fragmentation patterns [, ].
Q3: How does tert-butylphosphonic acid interact with metal ions?
A3: Tert-butylphosphonic acid acts as a ligand, readily coordinating to various metal ions. The phosphonate group ([tBuPO3]2-) can bind in a variety of modes, including double or triple bridging or a combination of both. []. This versatility allows for the formation of diverse metal-organic frameworks with interesting structural and magnetic properties [, , , , , , , ].
Q4: What is the significance of tert-butylphosphonic acid in materials science?
A4: Tert-butylphosphonic acid plays a crucial role in material science due to its ability to form robust self-assembled monolayers (SAMs) on metal oxide surfaces, particularly titanium dioxide (TiO2) [, ]. This property makes it valuable for surface modification, enhancing the compatibility of TiO2 with organic polymers and improving the performance of materials in applications such as capacitors [, ].
Q5: Can tert-butylphosphonic acid be used to control the size of nanoparticles?
A5: Yes, studies have demonstrated that tert-butylphosphonic acid can regulate the growth and size of ZnO nanoparticles during their synthesis. By adjusting the ratio of tert-butylphosphonic acid to zinc acetate, researchers can achieve control over the final size of the ZnO nanocrystals [].
Q6: How does tert-butylphosphonic acid self-associate in solution?
A6: Tert-butylphosphonic acid exhibits interesting self-association behavior in solution. In polar aprotic solvents, it has been shown to form highly symmetric cage-like tetramers. These tetramers are stabilized by eight O-H···O hydrogen bonds, creating a stable and well-defined structure [].
Q7: Can tert-butylphosphonic acid be used to create larger molecular cages?
A7: Research has shown that tert-butylphosphonic acid can be combined with boronic acids to synthesize borophosphonate cages. These cages have a heterocubane structure and exhibit dynamic behavior, undergoing exchange reactions at room temperature. This makes them promising building blocks for dynamic covalent chemistry [].
Q8: How does the choice of solvent influence the formation of metal phosphonate structures?
A8: Solvent choice significantly impacts the assembly and nuclearity of metal phosphonate structures. For instance, using methanol instead of acetonitrile in the reaction of vanadium trichloride with tert-butylphosphonic acid resulted in the formation of a dinuclear vanadium(V) complex instead of dinuclear vanadium(IV) complexes [].
Q9: Does tert-butylphosphonic acid exhibit any catalytic properties?
A9: Research suggests that certain titanium organophosphonate complexes incorporating tert-butylphosphonic acid can function as effective and selective catalysts for olefin epoxidation reactions. These complexes have shown promising catalytic activity under both homogeneous and heterogeneous reaction conditions [].
Q10: How is computational chemistry employed to study tert-butylphosphonic acid?
A10: Computational methods, particularly density functional theory (DFT), have proven to be invaluable tools in the study of tert-butylphosphonic acid and its interactions. DFT calculations have been used to: * Study the self-association of tert-butylphosphonic acid: These calculations provided insights into the stability and hydrogen bonding patterns of the cage-like tetramers formed in solution [, ]. * Investigate the interaction of tert-butylphosphonic acid with surfaces: DFT simulations have been used to analyze the binding energies and preferred binding modes of tert-butylphosphonic acid on the TiO2 surface of barium titanate, aiding in the understanding of surface functionalization []. * Calculate the interaction energies in molecular salts: Theoretical calculations can evaluate the stability of salts formed by the co-crystallization of tert-butylphosphonic acid with other molecules, providing further support for experimental findings [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



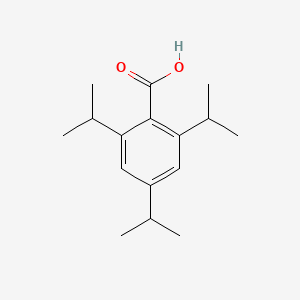
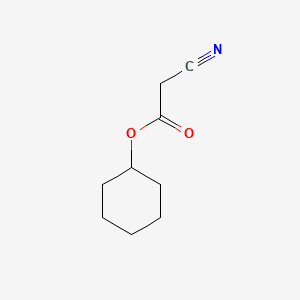


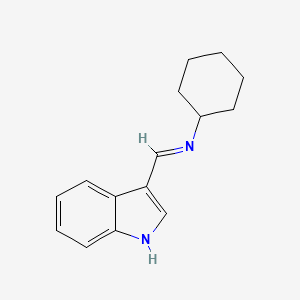
![[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate](/img/structure/B1347085.png)
